Cas no 932-90-1 (Benzaldoxime)

Benzaldoxime structure
Benzaldoxime structure
商品名:Benzaldoxime
CAS番号:932-90-1
MF:C7H7NO
メガワット:121.136581659317
MDL:MFCD00002119
CID:40315
PubChem ID:5324611

Benzaldoxime 化学的及び物理的性質

名前と識別子

    • Benzaldoxime
    • Benzaldehyde oxime
    • Benzaldoxime, predominantly (E)-isomer
    • Benzaldehyde, oxime
    • (E)-Benzaldehyde oxime
    • (Z)-Benzaldehyde oxime
    • alpha-Benzaldoxime
    • BENZALDEHYDEOXIME
    • Benzaldehyde, oxime, (E)-
    • (E)-N-(phenylmethylidene)hydroxylamine
    • Z-Benzaldoxime
    • syn-Benzaldoxime
    • syn-Benzaldehyde oxime
    • benzaldoxim
    • Benzyldoxime
    • VTWKXBJHBHYJBI-VURMDHGXSA-N
    • VTWKXBJHBHYJBI-SOFGYWHQSA-N
    • e-phenylnitrone
    • alpha-Benzonoxime
    • trans-Benzaldoxime
    • Benz-anti-aldoxim
    • Benzaldehyde oxime (ACI)
    • Benzaloxime
    • Benzoxime
    • NSC 68362
    • α-Benzaldoxime
    • α-Benzyl monoxime
    • (NE)-N-benzylidenehydroxylamine
    • SCHEMBL220641
    • AKOS025310893
    • W-100245
    • MFCD00002119
    • AI3-10574
    • Benzaldoxime, (E)-
    • 622-31-1
    • 622-32-2
    • EINECS 213-261-2
    • UNII-TBP7JJ5HTH
    • B0011
    • 932-90-1
    • TBP7JJ5HTH
    • DTXSID201031547
    • (E)-Benzaldoxime
    • CHEMBL135583
    • (E)-N-benzylidene-hydroxylamine
    • n-(phenylmethylidene)hydroxylamine
    • NSC68362
    • CS-0034180
    • syn-Benzaldoxime, purum, >=97.0% (GC)
    • benzaldoxime,predominantly(e)-isomer
    • LS-13270
    • NSC-68362
    • TRANS-BENZALDEHYDE OXIME
    • AKOS000280503
    • PS-5120
    • BENZALDEHYDE, OXIME, (C(E))-
    • EN300-06119
    • (Z)-Benzaldehyde-oxime
    • MDL: MFCD00002119
    • インチ: 1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H
    • InChIKey: VTWKXBJHBHYJBI-UHFFFAOYSA-N
    • ほほえんだ: ON=CC1C=CC=CC=1
    • BRN: 774138

計算された属性

  • せいみつぶんしりょう: 121.05300
  • どういたいしつりょう: 121.052764
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 95.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 32.6
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1,11 g/cm3
  • ゆうかいてん: 30-33 ºC
  • ふってん: 200°C at 760 mmHg
  • フラッシュポイント: 108 ºC
  • 屈折率: 1.59-1.592
  • ようかいど: methanol: 0.1 g/mL, clear
  • すいようせい: Slightly soluble in water. Soluble in ethanol and ether.
  • PSA: 32.59000
  • LogP: 1.49470
  • ようかいせい: 未確定
  • FEMA: 3184

Benzaldoxime セキュリティ情報

Benzaldoxime 税関データ

  • 税関コード:29280090
  • 税関データ:

    中国税関コード:

    2928000090

    概要:

    292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

Benzaldoxime 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB112116-25 g
Benzaldoxime, predominantly (E)-isomer, 98%; .
932-90-1 98%
25 g
€42.00 2023-07-20
TRC
B183755-25g
Benzaldoxime
932-90-1
25g
$ 253.00 2023-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B11585-25g
Benzaldoxime
932-90-1 95%
25g
¥121.0 2022-10-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12053-100g
Benzaldoxime, predominantly (E)-isomer, 98%
932-90-1 98%
100g
¥914.00 2023-03-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B895833-25g
Benzaldoxime, predominantly (E)-isomer
932-90-1 95%
25g
¥180.00 2022-09-02
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB26712-25g
Benzaldoxime
932-90-1 97%
25g
289.00 2021-07-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B895833-100g
Benzaldoxime, predominantly (E)-isomer
932-90-1 95%
100g
¥466.00 2022-09-02
TRC
B183755-1g
Benzaldoxime
932-90-1
1g
$ 75.00 2023-04-19
TRC
B183755-10g
Benzaldoxime
932-90-1
10g
$ 155.00 2023-04-19
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB26712-1g
Benzaldoxime
932-90-1 97%
1g
0.00 2022-04-26

Benzaldoxime 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine
リファレンス
Highly Efficient and Catalytic Conversion of Aldoximes to Nitriles
Yang, Soon Ha; Chang, Sukbok, Organic Letters, 2001, 3(26), 4209-4211

ごうせいかいろ 2

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1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  rt → 0 °C; 20 min, 0 °C
1.2 < 0 °C; 2 h, cooled
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Pyrimidine derivative kinase modulators and therapeutic use
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ごうせいかいろ 3

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ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: (Trifluoromethyl)benzene ;  5 min, rt
1.2 Reagents: Tempo ;  0.5 h, rt
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Metal-Free 2,2,6,6-Tetramethylpiperidin-1-yloxy Radical (TEMPO) Catalyzed Aerobic Oxidation of Hydroxylamines and Alkoxyamines to Oximes and Oxime Ethers
Wertz, Sebastian; Studer, Armido, Helvetica Chimica Acta, 2012, 95(10), 1758-1772

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Ammonium chloride Solvents: Ethanol ,  Water ;  5 min, rt
1.2 5 min, rt; 15 min, rt
リファレンス
An unexpected formation of the novel 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton during the reaction of furfurylamine with maleimides and their bioprospection using a zebrafish embryo model
Puerto Galvis, Carlos E.; Kouznetsov, Vladimir V., Organic & Biomolecular Chemistry, 2013, 11(3), 407-411

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  8 h, rt
リファレンス
Preparation of thienopyridine-containing oxime derivatives as platelet aggregation inhibitors
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ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  neutralized
1.2 1 h, rt
リファレンス
Biologically active hydroxymoyl chlorides as antifungal agents
Ismail, Tabasum; Shafi, Syed; Singh, Parvinder Pal; Qazi, Naveed Ahmed; Sawant, Sanghapal D.; et al, Indian Journal of Chemistry, 2008, (5), 740-747

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  rt → 0 °C; 20 min, 0 °C
1.2 < 0 °C; 2 h, cooled
リファレンス
Methods of using IGF1R and abl kinase modulators for the treatment of cancer, and use with other therapies
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

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1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  neutralized
1.2 1 h, rt
リファレンス
Synthesis and immunopotentiating activity of novel isoxazoline functionalized coumarins
Ismail, Tabasum; Shafi, Syed; Singh, Swarn; Sidiq, Tabasum; Khajuria, Anamika; et al, European Journal of Medicinal Chemistry, 2016, 123, 90-104

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Methanol ,  Water ;  rt; overnight, rt
リファレンス
Boronic Acid Mediated Coupling of Catechols and N-Hydroxylamines: A Bioorthogonal Reaction to Label Peptides
Meadows, Margaret K.; Roesner, Emily K.; Lynch, Vincent M.; James, Tony D.; Anslyn, Eric V., Organic Letters, 2017, 19(12), 3179-3182

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  neutralized
1.2 20 °C; 1 h, rt
リファレンス
Synthesis and Characterization of para-Substituted N,N'-Dihydroxybenzamidines and Their Derivatives as Model Compounds for a Class of Prodrugs
Schwarz, Laura; Girreser, Ulrich; Clement, Bernd, European Journal of Organic Chemistry, 2014, 2014(9), 1961-1975

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  1 h, 60 °C
リファレンス
Synthesis of piperazinylalkylisoxazoline analogs and their binding affinities for dopamine receptor subtypes
Jung, Ji Young; Jung, Sun Ho; Koh, Hun Yeong; Pae, Ae Nim; Park, Woo-Kyu; et al, Bulletin of the Korean Chemical Society, 2006, 27(11), 1861-1864

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  neutralized, rt
1.2 Solvents: Ethanol ;  rt; 2 h, rt
リファレンス
Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity
Feng, Qiang ; Huang, Hai; Sun, Jianwei, Organic Letters, 2021, 23(7), 2431-2436

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  0 °C; 2 h, rt
リファレンス
Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ;  10 min, 45 - 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Kneading ball-milling and stoichiometric melts for the quantitative derivatization of carbonyl compounds with gas-solid recovery
Mokhtari, Javad; Naimi-Jamal, Mohammad R.; Hamzeali, Hamideh; Dekamin, Mohammad G.; Kaupp, Gerd, ChemSusChem, 2009, 2(3), 248-254

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Ammonia ,  Hydrogen peroxide Catalysts: Lanthanate(11-), bis[eicosa-μ-oxoundecaoxo[μ11-[phosphato(3-)-κO:κO:κO:κO′:κO′:κ… Solvents: 1-Butanol ,  Water ;  6 h, rt
リファレンス
Highly selective and efficient Lewis acid-base catalysts based on lanthanide-containing polyoxometalates for oximation of aldehydes and ketones
Zhao, Shen; Huang, Lujiang; Song, Yu-Fei, European Journal of Inorganic Chemistry, 2013, 2013(10-11), 1659-1663

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  1 h, 0 °C
リファレンス
Preparation of carbamoylisoxazoles as caspase inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Methanol ,  Water ;  2 h, rt
リファレンス
The Bioorthogonal Isonitrile-Chlorooxime Ligation
Schafer, Rebecca J. B.; Monaco, Mattia R.; Li, Mao; Tirla, Alina; Rivera-Fuentes, Pablo ; et al, Journal of the American Chemical Society, 2019, 141(47), 18644-18648

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Hydroxylamine-O-sulfonic acid Solvents: Ethanol ,  Water ;  30 min, rt
1.2 30 min, rt → reflux
リファレンス
Iron-Catalyzed Asymmetric Nitro-Mannich Reaction
Dudek, Agata; Mlynarski, Jacek, Journal of Organic Chemistry, 2017, 82(20), 11218-11224

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Acetone, oxime Solvents: Acetic acid
リファレンス
New oximation method for aldehydes and ketones
Juskowiak, Michal; Krzyzanowski, Piotr, Journal fuer Praktische Chemie (Leipzig), 1989, 331(5), 870-2

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